

# Technical Support Center: Catalyst Deactivation in Large-Scale Synthesis

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## Compound of Interest

Compound Name: 2-Tert-butyl-1,3-dimethylbenzene

Cat. No.: B14754114

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Welcome to the technical support center for catalyst deactivation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance and longevity during large-scale synthesis. In the following sections, we will address common issues in a practical question-and-answer format, grounded in established scientific principles and field-proven experience. Our goal is to provide not just solutions, but a deeper understanding of the underlying deactivation mechanisms to empower you to optimize your catalytic processes.

## Section 1: Initial Diagnosis & Symptoms

This section addresses the preliminary signs that may indicate your catalyst's performance is compromised.

Q1: My reaction yield and conversion rate are steadily decreasing over several batches. Is my catalyst being deactivated?

A decline in activity, observed as lower conversion or yield over time, is the most classic symptom of catalyst deactivation.<sup>[1][2]</sup> While other factors like feedstock variability or process fluctuations can play a role, a consistent downward trend strongly suggests a loss of catalytic function. Deactivation can manifest over different time scales, from minutes to years, depending on the process and the specific deactivation mechanism.<sup>[1][3]</sup> It's crucial to monitor reaction kinetics closely; a gradual decline often points to fouling or sintering, whereas a sharp, sudden drop might indicate poisoning.<sup>[4][5]</sup>

Q2: The selectivity of my reaction has changed. I'm seeing more byproducts than usual. What could be the cause?

A shift in product selectivity is another key indicator of catalyst deactivation.<sup>[1][6]</sup> This occurs when the deactivation mechanism affects the catalyst's active sites in a non-uniform way. For example, certain poisons may selectively block the sites responsible for the desired reaction, leaving other sites that catalyze side reactions unaffected.<sup>[7]</sup> Similarly, the formation of coke can block specific pores, altering the diffusion of reactants and products and thereby favoring different reaction pathways.<sup>[8][9]</sup>

Q3: I've noticed a significant increase in the pressure drop across my packed bed reactor. Should I be concerned about the catalyst?

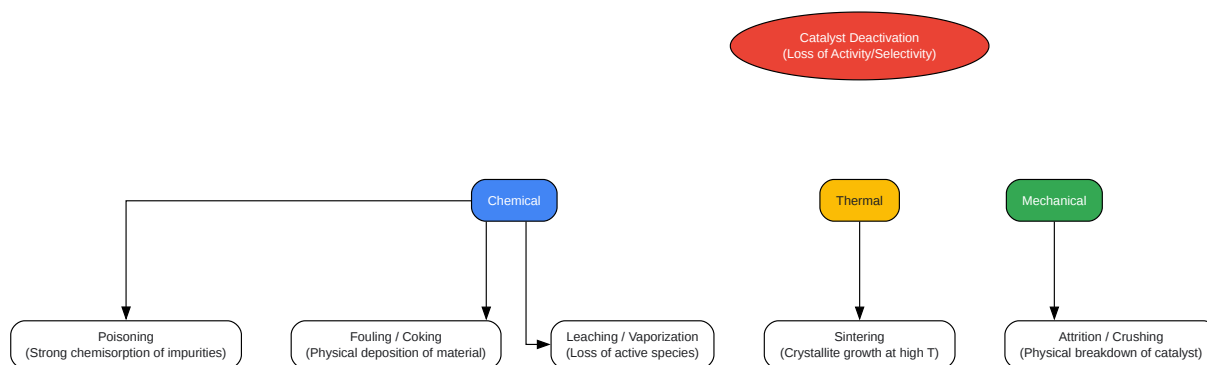
Yes, an increased pressure drop is a serious mechanical symptom, often linked to catalyst deactivation.<sup>[10]</sup> This typically points to two potential issues:

- **Fouling or Coking:** The deposition of solid materials (like coke or polymers) on the catalyst surface can plug the voids between catalyst pellets, restricting flow.<sup>[1][11]</sup>
- **Catalyst Attrition or Crushing:** Mechanical stress, thermal shock, or chemical attack can cause catalyst particles to break down into smaller fines.<sup>[2][7]</sup> These fines can then clog the reactor bed.

This not only impacts reactor performance but can also pose a safety risk due to potential over-pressurization.<sup>[12]</sup>

## Section 2: Identifying the Root Cause: Deactivation Mechanisms

Once deactivation is suspected, the next step is to identify the specific mechanism. Catalytic processes can be compromised by chemical, thermal, and mechanical factors.<sup>[1][13]</sup>



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Caption: Primary pathways of catalyst deactivation.

## Poisoning

Q4: What is catalyst poisoning and how does it occur?

Catalyst poisoning is the strong chemical adsorption (chemisorption) of impurities from the feedstock or reaction environment onto the catalyst's active sites, rendering them inactive.<sup>[13]</sup><sup>[14]</sup> Unlike fouling, poisoning involves a direct chemical bond between the poison and the active site. Poisons often have a stronger affinity for the catalyst surface than the reactants themselves, leading to rapid and sometimes irreversible deactivation.<sup>[15]</sup>

Q5: What are the most common poisons I should screen for in my raw materials?

The type of poison depends heavily on your catalyst and process. However, some common culprits include:

- Sulfur Compounds ( $\text{H}_2\text{S}$ , mercaptans): Extremely potent poisons for many metal catalysts, especially those based on nickel, palladium, and platinum.[1][15]
- Nitrogen Compounds (ammonia, amines): Can neutralize acid sites on catalysts like zeolites. [14]
- Halogens (Cl, F): Can modify the electronic properties of metal catalysts or cause corrosion. [16]
- Heavy Metals (Pb, Hg, As, Zn): Can form stable alloys with or deposit on active metal sites. [1][7][16]
- Carbon Monoxide (CO): Can act as a poison in some reactions (e.g., ammonia synthesis) by strongly adsorbing to metal surfaces.[17]

## Fouling & Coking

Q6: What is the difference between fouling and coking?

Fouling is a general term for the physical deposition of any unwanted substance onto the catalyst surface, which blocks pores and active sites.[9][13] Coking is a specific, and very common, type of fouling where the deposited material is carbonaceous in nature ("coke").[1][7] Coke is typically formed from the polymerization or cracking of hydrocarbon reactants or products at high temperatures.[6][18][19]

Q7: My process involves high-temperature hydrocarbon reactions. How can I determine if coking is the cause of deactivation?

Coking is highly probable in such processes. Key indicators include a gradual loss of activity and an increase in reactor pressure drop.[11] The definitive diagnosis comes from analyzing the spent catalyst. A visual inspection may reveal a black, carbon-like substance. Quantitative analysis using techniques like Thermogravimetric Analysis (TGA) can determine the amount of coke deposited.[20]

## Thermal Degradation (Sintering)

Q8: What is catalyst sintering and why does it happen?

Sintering is the agglomeration of small metal crystallites on a catalyst support into larger ones, driven by high temperatures (>500°C is a general guideline).[1][21] This process is thermodynamically favorable as it reduces the total surface free energy. The result is a decrease in the active surface area of the catalyst, which directly leads to a loss of activity.[21][22] The presence of water vapor can often accelerate sintering.[1]

Q9: Can sintering be reversed?

Generally, sintering is considered irreversible under typical process conditions.[1] While some specialized redispersion techniques exist (e.g., oxychlorination), they are complex and not always feasible in an industrial setting.[13][23] Therefore, the primary strategy against sintering is prevention by carefully controlling reaction temperatures and selecting thermally stable catalyst supports and promoters.[1][24]

## Leaching & Mechanical Failure

Q10: I'm using a homogeneous catalyst and losing activity. Could the catalyst be leaching?

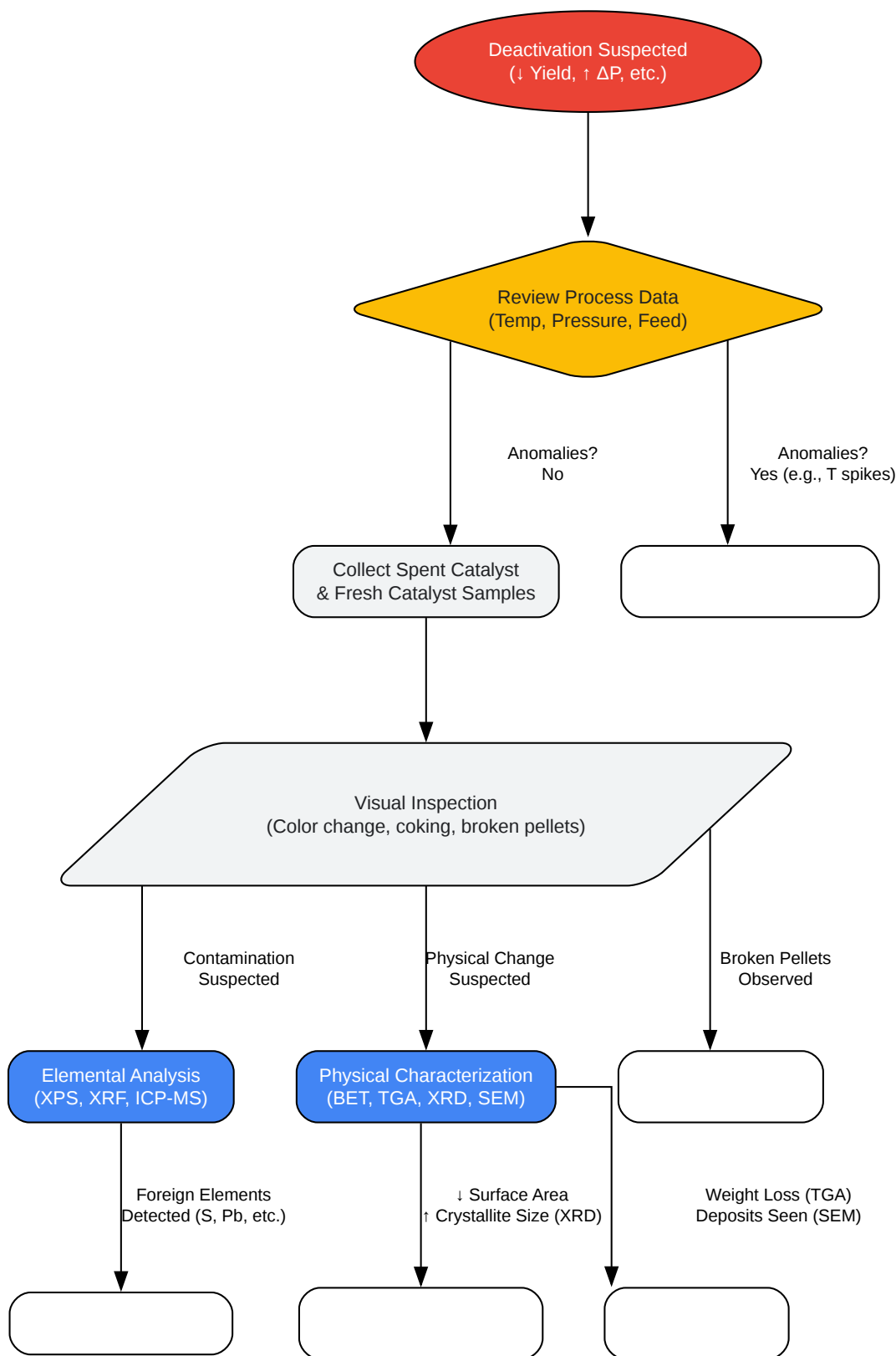
Yes, leaching is a primary deactivation mechanism for both homogeneous and heterogenized catalysts.[25] In homogeneous catalysis, the active metal complex can precipitate out of solution or be carried over into the product stream during separation.[26][27] For heterogeneous catalysts, the active metal component can be dissolved by the reaction medium, especially under acidic or alkaline conditions, and leach into the liquid phase.[7][28] This leads to a permanent loss of the active species from the solid support.[29]

Q11: My catalyst is in a slurry or fluidized bed reactor, and I'm seeing a lot of fine particles in my filters. What is happening?

This indicates mechanical attrition, where catalyst particles break down due to collisions with each other, the reactor walls, and impellers.[2] This is a form of mechanical deactivation that reduces the overall amount of effective catalyst and can lead to downstream blockages and contamination. Improving the mechanical strength of the catalyst through different preparation methods or the addition of binders can mitigate this issue.[2]

## Section 3: Troubleshooting & Characterization Workflow

A systematic approach is required to pinpoint the cause of deactivation. Characterizing the spent catalyst is a critical step that provides direct evidence of the deactivation mechanism.<sup>[30]</sup>



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Caption: Decision workflow for troubleshooting catalyst deactivation.

## Protocol: Standard Characterization of a Spent Catalyst

This protocol provides a general framework. The specific techniques should be chosen based on the suspected deactivation mechanism.

Objective: To identify the root cause of catalyst deactivation by comparing the properties of a spent catalyst to a fresh (or "start-of-run") sample.

Materials:

- Representative sample of spent catalyst, carefully collected from the reactor.
- Retained sample of the fresh catalyst from the same batch.
- Appropriate personal protective equipment (PPE).

Methodology:

- Sample Preparation:
  - Gently remove any loose debris from the spent catalyst.
  - If necessary, wash the catalyst with a non-reactive solvent to remove residual reactants/products and dry under vacuum at a low temperature. Caution: This step may remove certain types of foulants, so an unwashed sample should also be retained for analysis.
  - Grind a small portion of both fresh and spent samples into a fine powder for analyses requiring it (e.g., XRD, TGA).
- Physical Properties Analysis:
  - BET Surface Area Analysis: Measure the specific surface area and pore size distribution. A significant decrease in surface area is a strong indicator of sintering or pore blockage by

coke.[2][30]

- Thermogravimetric Analysis (TGA): Heat the sample in an inert ( $N_2$ ) and then an oxidative ( $Air/O_2$ ) atmosphere. Weight loss in the oxidative step indicates the amount of combustible material, such as coke, on the catalyst.[20]
- Chemical & Structural Analysis:
  - Elemental Analysis (ICP-MS, XRF, or XPS): Determine the elemental composition of the catalyst surface (XPS) and bulk (XRF, ICP-MS). Compare the spent catalyst to the fresh sample to identify the presence of poisons (e.g., S, Pb, Fe, etc.).[2][15][31] XPS can also provide information on the chemical state of the active metals.[2][15]
  - X-ray Diffraction (XRD): Identify the crystalline phases present in the catalyst. An increase in the crystallite size of the active metal phase is direct evidence of sintering.[20][30]
  - Microscopy (SEM/TEM): Visually inspect the catalyst morphology. Scanning Electron Microscopy (SEM) can reveal fouling, blockages, and physical damage. Transmission Electron Microscopy (TEM) can be used to visualize metal nanoparticles and assess changes in their size and distribution due to sintering.[20]

## Data Interpretation Table



Observation	Likely Deactivation Mechanism	Primary Analytical Evidence
Presence of unexpected elements (S, P, Pb, etc.)	Poisoning	XPS, XRF, ICP-MS[2][15]
Significant weight loss upon heating in air	Coking / Fouling	TGA[20]
Drastic reduction in surface area	Sintering or Pore Blockage	BET Surface Area Analysis[2]
Increased metal crystallite size	Sintering	XRD[30]
Change in particle morphology, cracks, fines	Mechanical Failure	SEM, Particle Size Analysis[7]
Loss of active metal from the sample	Leaching	ICP-MS (of catalyst and product stream)[26]

## Section 4: Remediation & Regeneration

In many cases, a deactivated catalyst does not need to be replaced. Regeneration can restore its activity, providing significant cost savings.[3] However, the feasibility and method of regeneration depend entirely on the deactivation mechanism.[32]

Q12: My catalyst is deactivated by coking. Can it be regenerated?

Yes, coking is often a reversible deactivation mechanism.[6] The most common regeneration method is a controlled burn-off of the coke in a diluted air stream.[3]

### Protocol: Ex-Situ Coke Burn-Off Regeneration

Objective: To remove carbonaceous deposits from a coked catalyst via controlled oxidation.

**WARNING:** This procedure is highly exothermic and must be performed with extreme care to avoid temperature runaways that could cause irreversible thermal damage (sintering) to the catalyst.[32]

Methodology:

- **Reactor Setup:** Place the coked catalyst in a suitable reactor (e.g., a tube furnace) that allows for precise temperature and gas flow control.
- **Inert Purge:** Heat the catalyst bed to the initial combustion temperature (typically 300-400°C) under a flow of an inert gas like nitrogen (N<sub>2</sub>). This removes any volatile compounds.
- **Controlled Oxidation:** Once the temperature is stable, introduce a low concentration of oxygen (O<sub>2</sub>) into the nitrogen stream (e.g., 1-2% O<sub>2</sub> in N<sub>2</sub>).
- **Temperature Monitoring:** Carefully monitor the catalyst bed temperature. The oxidation of coke will generate heat. Adjust the O<sub>2</sub> concentration or the furnace temperature to maintain a slow, controlled burn and keep the bed temperature below the catalyst's maximum thermal stability limit.[\[33\]](#)
- **Completion:** The burn-off is complete when the concentration of CO<sub>2</sub> in the outlet gas stream returns to baseline and no more exothermic activity is observed.
- **Final Treatment:** Once the coke is removed, the catalyst may need to be re-reduced (if it's a metal catalyst) or otherwise treated to restore the active sites before being returned to service.

Q13: What about regeneration for other deactivation types?

- **Poisoning:** Regeneration can be difficult. If the poison is reversibly adsorbed, a thermal treatment or chemical wash might be effective.[\[1\]](#)[\[17\]](#)[\[34\]](#) For strongly chemisorbed poisons (e.g., heavy metals), regeneration often involves aggressive acid washing, which can also damage the catalyst.[\[35\]](#)[\[36\]](#)[\[37\]](#)
- **Sintering:** As mentioned, this is largely irreversible. Prevention is the best strategy.
- **Fouling (non-coke):** Can sometimes be reversed by washing with an appropriate solvent to dissolve the deposited material.

## Section 5: Proactive Prevention Strategies

The most economically effective approach to deactivation is to slow its onset.[\[1\]](#)

Q14: How can I extend the life of my catalyst?

A multi-faceted approach is most effective:

- **Feedstock Purification:** This is often the most critical step.[\[17\]](#) Implementing upstream purification steps like adsorption beds, distillation, or filtration to remove known poisons before they reach the reactor can dramatically increase catalyst life.[\[15\]](#)
- **Install Guard Beds:** A small, sacrificial bed of a cheaper catalyst or adsorbent can be placed upstream of the main reactor to capture poisons.[\[16\]](#)
- **Optimize Reaction Conditions:** Avoid operating at unnecessarily high temperatures to minimize sintering and coking.[\[24\]](#)[\[38\]](#) Maintaining correct reactant ratios (e.g., steam-to-carbon ratio in reforming) can also inhibit deactivation mechanisms.[\[3\]](#)
- **Catalyst Design:** Work with catalyst manufacturers to select or design catalysts that are inherently more resistant to deactivation. This can involve choosing more stable supports, adding promoters that inhibit sintering, or applying protective coatings.[\[14\]](#)[\[15\]](#)[\[34\]](#)

## Section 6: Frequently Asked Questions (FAQs)

Q: How do I know if my catalyst can be regenerated or if I need to replace it? A: This requires a cost-benefit analysis. First, use the characterization techniques in Section 3 to determine the deactivation mechanism. If it's severe sintering or irreversible poisoning, replacement is likely necessary. If it's coking or mild, reversible poisoning, evaluate the cost of the regeneration process (including process downtime) versus the cost of a new catalyst charge.[\[2\]](#)[\[3\]](#)

Q: Can process start-ups and shutdowns affect my catalyst's lifespan? A: Absolutely. These transient operations can cause thermal and mechanical stresses on the catalyst.[\[33\]](#) Improperly managed shutdowns can also lead to condensation and the deposition of harmful species on the catalyst surface.[\[39\]](#) Always follow carefully designed start-up and shutdown procedures.

Q: Does the type of reactor (e.g., packed bed, slurry) influence deactivation? A: Yes. Packed bed reactors are more susceptible to issues like pressure drop from fouling and flow maldistribution.[\[10\]](#)[\[12\]](#)[\[40\]](#) Slurry and fluidized bed reactors are more prone to mechanical attrition.[\[2\]](#) The choice of reactor and catalyst must be well-matched.

## References

- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.

- Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- StudySmarter. (2024, August 27). Catalyst Deactivation: Mechanism & Causes.
- NPTEL. (n.d.). Lecture 10 Catalyst characterization.
- Talos New Materials Technology. (n.d.). Causes of catalyst deactivation.
- Specialty Chemical. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation.
- ResearchGate. (2025, August 7). The regeneration or disposal of deactivated heterogeneous catalysts.
- tascon GmbH. (n.d.). Analysis of Catalysts.
- ACS Catalysis. (2024, April 25). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation.
- China Steel Corporation. (n.d.). Regeneration of the Deactivated SCR Catalysts.
- Chemistry For Everyone. (2025, September 14). How Can You Prevent Catalyst Poisoning?.
- Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques.
- Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures.
- Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
- Google Patents. (n.d.). Method of regenerating deactivated catalyst.
- RSC Publishing. (2023, July 26). The mathematical catalyst deactivation models: a mini review.
- National Institutes of Health. (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
- ACS Omega. (2025, July 9). Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use.
- The Ohio State University. (2017, November 22). Analyzing Catalyst Deactivation Using a Packed Bed Reactor.
- OUCI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Learn Chemistry. (2025, November 27). What Is the Difference between Catalyst Poisoning and Thermal Degradation?.
- International Journal of Scientific Engineering and Technology. (2015, May 1). Catalyst Deactivation and Regeneration.
- ACS Omega. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
- PubMed Central. (2020, June 7). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.

- Chemical Reviews. (n.d.). Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques.
- ResearchGate. (2025, August 8). Sintering process and catalysis.
- EOLSS. (n.d.). Homogeneous and Heterogeneous Catalysis.
- Semantic Scholar. (2017). Analyzing Catalyst Deactivation Using a Packed Bed Reactor.
- MDPI. (n.d.). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives.
- Environmental Science: Water Research & Technology. (n.d.). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes.
- NSF Public Access Repository. (2019, July 10). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion.
- ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.
- ResearchGate. (2025, August 11). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
- Industrial & Engineering Chemistry Process Design and Development. (n.d.). Coke Formation in Catalytic Cracking.
- MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration.
- Energy Advances. (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies.
- Wikipedia. (n.d.). Homogeneous catalysis.
- ResearchGate. (2025, August 7). Distinguishing Between the Homogeneous and Heterogeneous Mechanisms of Catalysis in the Mizoroki-Heck and Suzuki-Miyaura Reactions: Problems and Prospects.
- MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
- DiVA portal. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes.
- ResearchGate. (2025, August 6). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil.
- SilcoTek Corporation. (2017, September 29). How To Prevent Fouling and Coking In Analytical and Processes.
- MDPI. (2026, January 8). Investigation of Biogas Dry Reforming over Ru/CeO<sub>2</sub> Catalysts and Pd/YSZ Membrane Reactor.

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## Sources

- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ijset.com [ijset.com]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 6. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02912C [pubs.rsc.org]
- 7. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. DSpace [kb.osu.edu]
- 13. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 14. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 17. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Catalyst Characterization Techniques [hiddenanalytical.com]
- 21. researchgate.net [researchgate.net]
- 22. What Is the Difference between Catalyst Poisoning and Thermal Degradation? → Learn [pollution.sustainability-directory.com]

- 23. US5756414A - Method of regenerating deactivated catalyst - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eolss.net [eolss.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 28. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. uobabylon.edu.iq [uobabylon.edu.iq]
- 31. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. youtube.com [youtube.com]
- 35. csc.com.tw [csc.com.tw]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Investigation of Biogas Dry Reforming over Ru/CeO<sub>2</sub> Catalysts and Pd/YSZ Membrane Reactor | MDPI [mdpi.com]
- 39. Catalyst Deactivation, Poisoning and Regeneration [mdpi.com]
- 40. Analyzing Catalyst Deactivation Using a Packed Bed Reactor | Semantic Scholar [semanticscholar.org]
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